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Compound of Interest

Compound Name: 5-Bromo-2,4-dimethoxypyrimidine

Cat. No.: B014629

For Immediate Release

This technical guide serves as a comprehensive resource for researchers, scientists, and drug
development professionals on 5-Bromo-2,4-dimethoxypyrimidine. This versatile heterocyclic
compound is a key building block in the synthesis of a variety of biologically active molecules,
most notably as a crucial intermediate in the production of advanced anticancer therapeutics.

Core Chemical Properties and Identifiers

5-Bromo-2,4-dimethoxypyrimidine is a halogenated pyrimidine derivative. Its chemical
structure, featuring a pyrimidine ring substituted with a bromine atom and two methoxy groups,
makes it a valuable precursor in organic synthesis. The bromine atom provides a reactive site
for various cross-coupling reactions, enabling the introduction of diverse functionalities.
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Property Value

Molecular Formula CeH7BrN202[1][2][3]
Molecular Weight 219.04 g/mol [1][2][3]
CAS Number 56686-16-9[1][2][4][5]

White to off-white or pale yellow crystalline
Appearance

powder[4]

Melting Point 62-65 °C[4][5]

Boiling Point 125 °C at 17 mmHgl[4]

IUPAC Name 5-bromo-2,4-dimethoxypyrimidine[2]

Synonyms 2,4—D.imethoxy—S—bron-m[.ay.rimidine, 5-Bromo-
2,4-bis(methyloxy)pyrimidine[2]

SMILES COC1=NC(=NC=C1Br)OCJ2]

InChl Key QEZIMQMMEGPYTR-UHFFFAOY SA-N[2][5]

Synthesis and Experimental Protocols

The synthesis of 5-Bromo-2,4-dimethoxypyrimidine is typically achieved through a two-step
process starting from 5-bromouracil.

Step 1: Synthesis of 5-Bromo-2,4-dichloropyrimidine
This initial step involves the chlorination of 5-bromouracil.

Protocol:

e To a flask containing 130 mL of phosphorus oxychloride (POCIs), add 30 g (0.16 mol) of 5-
bromouracil.[3]

» Heat the mixture at reflux for 4 days, ensuring the reaction is protected from atmospheric
moisture. During this period, the evolution of HCI gas will be observed, and the mixture will
become a homogeneous solution.[3]
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 After the reaction is complete, remove the excess POCIs by distillation at atmospheric
pressure.[3]

e Continue the distillation under reduced pressure to afford 5-bromo-2,4-dichloropyrimidine.
The product will distill at 85-90 °C / 4 mmHg.[3]

Step 2: Synthesis of 5-Bromo-2,4-dimethoxypyrimidine

The dichlorinated intermediate is then converted to the target compound by methoxylation.

Protocol:

Prepare a solution of sodium methoxide in methanol.
e Cool the sodium methoxide solution to 10-15 °C.
o Separately, dissolve 30 g of 5-bromo-2,4-dichloropyrimidine in 50 mL of methanol.

e Slowly add the 5-bromo-2,4-dichloropyrimidine solution to the cooled sodium methoxide
solution.[6]

 After the addition is complete, allow the reaction mixture to warm to room temperature and
stir until the reaction is complete (monitor by TLC or LC-MS).

e Quench the reaction with crushed ice and basify with a 50% NaOH solution to a pH of 10.[6]
o Extract the product with an organic solvent such as chloroform or methylene dichloride.[6]

o Separate the organic layer, dry it over an anhydrous salt (e.g., Na2SOa4 or MgSOa), and
evaporate the solvent under reduced pressure to yield 5-Bromo-2,4-dimethoxypyrimidine.

[6]

Reactivity and Role in Cross-Coupling Reactions

The bromine atom at the 5-position of the pyrimidine ring is a versatile handle for introducing
molecular complexity through various palladium-catalyzed cross-coupling reactions. This allows
for the formation of new carbon-carbon and carbon-nitrogen bonds, which is fundamental in the
synthesis of complex drug molecules.
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Suzuki-Miyaura Coupling

This reaction is used to form C-C bonds by coupling with boronic acids or esters.

Suzuki-Miyaura coupling of 5-Bromo-2,4-dimethoxypyrimidine.

Sonogashira Coupling

This reaction facilitates the formation of a C-C bond with a terminal alkyne.

Sonogashira coupling of 5-Bromo-2,4-dimethoxypyrimidine.

Heck Coupling

The Heck reaction enables the formation of a C-C bond with an alkene.

Heck coupling of 5-Bromo-2,4-dimethoxypyrimidine.

Application in Drug Development: Synthesis of
CDK4/6 Inhibitors

A primary application of 5-Bromo-2,4-dimethoxypyrimidine is as a key intermediate in the
synthesis of cyclin-dependent kinase 4 and 6 (CDK4/6) inhibitors, such as Palbociclib and
Ribociclib. These drugs are at the forefront of targeted cancer therapy, particularly for certain
types of breast cancer.

The CDKA4/6 Signaling Pathway

The CDK4/6 pathway is a critical regulator of the cell cycle. In many cancers, this pathway is
hyperactivated, leading to uncontrolled cell proliferation. CDK4/6 inhibitors block this pathway,
thereby arresting the cell cycle in the G1 phase and inhibiting the growth of cancer cells.
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The CDK4/6 signaling pathway and the mechanism of action of CDK4/6 inhibitors.
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Experimental Workflow: Synthesis of a CDK4/6 Inhibitor
Precursor

The following workflow outlines the general synthetic route from 5-Bromo-2,4-
dimethoxypyrimidine to a key precursor for CDK4/6 inhibitors.

Click to download full resolution via product page

General synthetic workflow for a CDK4/6 inhibitor precursor.

Conclusion

5-Bromo-2,4-dimethoxypyrimidine is a cornerstone molecule in modern medicinal chemistry.
Its well-defined reactivity and synthetic accessibility make it an indispensable tool for the
development of novel therapeutics. This guide provides a foundational understanding of its
properties, synthesis, and applications, with a particular focus on its role in the creation of life-
saving CDK4/6 inhibitors. Researchers are encouraged to use this information as a starting
point for their investigations into new and innovative applications of this versatile compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [5-Bromo-2,4-dimethoxypyrimidine: A Technical Guide
for Researchers]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b014629#what-is-5-bromo-2-4-dimethoxypyrimidine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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